Zinc dibutyldithiocarbamate

描述

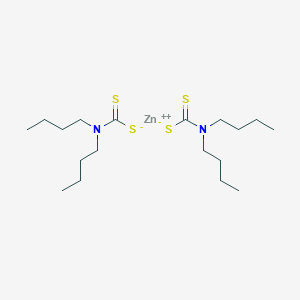

二丁基二硫代氨基甲酸锌是一种有机锌化合物,化学式为C₁₈H₃₆N₂S₄Zn 。 它广泛用作橡胶工业中的硫化促进剂,增强橡胶分子之间的交联过程,提高弹性和耐用性 。这种化合物也以其在各种工业和生物医学领域的应用而闻名。

准备方法

合成路线和反应条件: 二丁基二硫代氨基甲酸锌可以通过多种方法合成,包括水溶液法、湿碱法和溶剂法 。 最常见的方法是将二丁胺、二硫化碳和氧化锌在二甲苯等有机溶剂中反应 。反应通常按照以下步骤进行:

步骤 1: 将氧化锌和二丁胺溶解在二甲苯中。

步骤 2: 在低温(0-10°C)下缓慢将二硫化碳加入反应混合物中。

步骤 3: 搅拌混合物并逐渐升温至 30-50°C,以完成反应。

步骤 4: 过滤、干燥并粉碎产物,得到二丁基二硫代氨基甲酸锌.

工业生产方法: 在工业环境中,通常使用湿碱法。这包括通过在水中使二丁胺、二硫化碳和氢氧化钠反应来合成二丁基二硫代氨基甲酸钠。 然后将钠盐与硫酸锌或盐酸反应生成二丁基二硫代氨基甲酸锌 .

化学反应分析

Vulcanization Acceleration

Zn(DBDTC)₂ acts as an ultra-accelerator in rubber vulcanization, facilitating sulfur cross-linking between polymer chains . Key data:

| Parameter | Effect on Vulcanization |

|---|---|

| Concentration (1–3 phr) | Reduces curing time by 30–50% |

| Temperature (140–160°C) | Optimal cross-link density achieved |

| Compatibility | Effective in SBR, nitrile, and EPDM rubber |

Mechanism : The dithiocarbamate group donates sulfur radicals, initiating polysulfide bridges between rubber polymers .

Substitution and Decomposition Reactions

Zn(DBDTC)₂ undergoes ligand substitution and thermal decomposition under specific conditions:

Substitution with Hydrochloric Acid

Reacts with HCl to form zinc chloride and release dibutyldithiocarbamic acid :

Thermal Decomposition

At >200°C, Zn(DBDTC)₂ decomposes to zinc sulfide (ZnS), carbon disulfide, and butylamine derivatives :

Interaction with Boron Nitride (BN)

In composite materials, Zn(DBDTC)₂ reacts with BN under mechanical shear to form hybrid structures that enhance thermal stability in rubber products .

| Composite | Property Enhancement |

|---|---|

| Zn(DBDTC)₂ + BN | 20% increase in thermal conductivity |

| 15% reduction in oxidative degradation |

Environmental and Biological Reactions

科学研究应用

Rubber Industry Applications

Vulcanization Accelerator

Zinc dibutyldithiocarbamate serves as a vulcanization accelerator for both natural and synthetic rubbers. This process enhances the mechanical properties of rubber, including elasticity, strength, and resistance to heat and abrasion, making it suitable for products such as:

- Tires : Improves wear resistance and durability.

- Shoe Soles : Provides flexibility and longevity.

- Conveyor Belts : Enhances strength under stress.

- Seals and Gaskets : Ensures effective sealing in various applications.

The effectiveness of this compound in these applications is attributed to its ability to promote cross-linking during the curing process, resulting in a robust rubber structure .

Stabilizer in Rubber-Based Adhesives

In addition to its role as an accelerator, this compound functions as a stabilizer in rubber-based adhesive systems. This application is crucial for enhancing the performance and durability of adhesives used in various industrial contexts, including automotive and construction sectors .

Textile Industry Applications

This compound is also employed in the textile industry as a chemical additive during processing. Its properties contribute to improving the characteristics of rubber-coated fabrics or materials with rubber components. This application is particularly relevant for textiles that require enhanced durability and flexibility .

Plastic Industry Applications

In the plastics sector, this compound influences the curing or cross-linking reactions during polymerization processes. It can be utilized in the production of rubber-modified plastics, enhancing their mechanical properties and stability under various conditions .

Agricultural Applications

This compound has been explored for its potential use as an antifungal agrochemical . Its dithiocarbamate structure allows it to function effectively in agricultural settings, although specific formulations and regulatory approvals may vary .

Case Study 1: Tire Manufacturing

A study conducted on tire manufacturing demonstrated that incorporating this compound significantly improved the wear resistance and overall durability of tires compared to those made without this compound. The enhanced mechanical properties were attributed to effective vulcanization facilitated by this compound.

Case Study 2: Rubber Adhesives

In an investigation into rubber-based adhesives, researchers found that adding this compound improved adhesion strength and longevity. The study highlighted how this compound acted as a stabilizer, preventing degradation over time due to environmental factors.

Summary of Properties

| Property | Description |

|---|---|

| Chemical Structure | Zinc (Zn) cations bonded to dibutyldithiocarbamate anions (C4H9)2NCS2− |

| Solubility | Insoluble in water; soluble in organic solvents |

| Role | Vulcanization accelerator; stabilizer; antifungal agent |

| Applications | Rubber goods (tires, belts), adhesives, textiles, plastics |

作用机制

二丁基二硫代氨基甲酸锌的作用机制涉及其释放锌离子的能力,锌离子与橡胶分子中的硫原子相互作用形成交联。 这增强了橡胶产品的弹性和耐用性 。 在生物系统中,它充当皮肤致敏剂和过敏原,可能与皮肤蛋白相互作用,引发过敏反应 .

类似化合物:

二乙基二硫代氨基甲酸锌: 结构相似,但用乙基取代丁基.

二甲基二硫代氨基甲酸锌: 含有甲基,而不是丁基。

乙基苯基二硫代氨基甲酸锌: 含有乙基和苯基.

独特性: 二丁基二硫代氨基甲酸锌因其独特的丁基而独一无二,这些丁基提供了独特的特性,例如提高在有机溶剂中的溶解度和硫化过程中的特定反应性 。它作为硫化促进剂的有效性及其在各个领域的广泛应用使其成为工业和科学领域中宝贵的化合物。

相似化合物的比较

Zinc diethyldithiocarbamate: Similar in structure but with ethyl groups instead of butyl groups.

Zinc dimethyldithiocarbamate: Contains methyl groups instead of butyl groups.

Zinc ethylphenyldithiocarbamate: Contains ethyl and phenyl groups.

Uniqueness: Zinc dibutyldithiocarbamate is unique due to its specific butyl groups, which provide distinct properties such as enhanced solubility in organic solvents and specific reactivity in vulcanization processes . Its effectiveness as a vulcanization accelerator and its diverse applications in various fields make it a valuable compound in both industrial and scientific contexts.

生物活性

Zinc dibutyldithiocarbamate (ZDBC) is a chemical compound belonging to the class of dithiocarbamates, which are widely recognized for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This article explores the biological activity of ZDBC, focusing on its mechanisms of action, potential therapeutic applications, and associated toxicity.

Overview of this compound

ZDBC is primarily used as a vulcanization accelerator in rubber production and as a stabilizer in various rubber-based materials. Its chemical structure allows it to interact with metal ions, particularly zinc, which plays a crucial role in its biological activity. The compound has been investigated for its effects on cell growth, antioxidant properties, and potential as a therapeutic agent.

Mechanisms of Biological Activity

- Cell Growth Promotion :

- Antioxidant Properties :

- Cytotoxicity :

Case Study 1: Allergic Reactions and Toxicity

A study highlighted the potential for ZDBC to cause allergic reactions in individuals exposed to it during occupational activities, such as floristry. The compound was implicated in contact urticaria and other allergic responses, emphasizing the need for caution in its use .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of ZDBC compared to other dithiocarbamates:

| Compound | Cell Growth Promotion | Antioxidant Activity | Cytotoxicity | Therapeutic Potential |

|---|---|---|---|---|

| This compound | Yes | Moderate | Yes | Potentially beneficial |

| Zinc Diethyldithiocarbamate | Strong | High | Low | Cancer treatment |

| Zinc Dimethyldithiocarbamate | Moderate | Moderate | Moderate | Limited |

属性

IUPAC Name |

zinc;N,N-dibutylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H19NS2.Zn/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXSVZNGTQTENJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N2S4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021462 | |

| Record name | Zinc dibutyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Water or Solvent Wet Solid, Other Solid, White solid with a pleasant odor; [HSDB] White to cream-colored powder; [MSDSonline] | |

| Record name | Zinc, bis(dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc dibutyldithiocarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7775 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at 296 °C | |

| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in carbon disulfide, benzene, chloroform; insol in water | |

| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.24 at 20 °C/20 °C | |

| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/ | |

| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

136-23-2 | |

| Record name | Zinc dibutyldithiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc dibutyldithiocarbamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc, bis(dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc dibutyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc bis(dibutyldithiocarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNM5J934VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

104-108 °C | |

| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。